molecular formula C12H22O B12652805 Decahydro-alpha-methylnaphthalene-1-methanol CAS No. 93963-34-9

Decahydro-alpha-methylnaphthalene-1-methanol

Cat. No.: B12652805
CAS No.: 93963-34-9
M. Wt: 182.30 g/mol
InChI Key: RWNIDCZYUGZZQU-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Bicyclic Framework Analysis: Decahydronaphthalene Core Structure

The decahydronaphthalene (decalin) core consists of two fused cyclohexane rings in a bicyclo[4.4.0]decane arrangement. This scaffold exists in two stereoisomeric forms: cis-decalin and trans-decalin. In trans-decalin, the hydrogen atoms at the ring-junction carbons occupy opposite faces of the bicyclic system, resulting in a chair-chair conformation with equatorial fusion of the rings. This configuration minimizes nonbonded steric interactions, conferring a stability advantage of approximately $$2 \: \text{kcal mol}^{-1}$$ over cis-decalin, where axial-equatorial fusion creates unfavorable van der Waals repulsions in the concave region of the molecule.

For decahydro-alpha-methylnaphthalene-1-methanol, the decalin core’s stereochemistry dictates the spatial orientation of its substituents. Computational models derived from PubChem data (C$${12}$$H$${22}$$O; molecular weight 182.30 g/mol) suggest that the alpha-methyl group at C2 and the methanol group at C1 adopt equatorial positions in the chair-chair conformation of trans-decalin. This arrangement avoids 1,3-diaxial interactions, further stabilizing the molecule.

Table 1: Comparative Stability of Decalin Core Configurations
Configuration Ring Fusion Relative Stability (kcal/mol) Key Stabilizing Factors
trans Equatorial-equatorial 0 (reference) Minimal steric strain
cis Axial-equatorial +2 Increased van der Waals repulsions

Positional Isomerism of Methyl and Methanol Substituents

Positional isomerism in this compound arises from the spatial arrangement of the methyl and methanol groups relative to the decalin core. The alpha-methyl group at C2 and the methanol group at C1 create distinct stereoelectronic environments compared to alternative substitution patterns, such as 2-methanol derivatives. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that axial positioning of the methanol group at C1 in cis-decalin derivatives leads to significant deshielding of proximal protons (δ ~3.5–4.0 ppm), whereas equatorial placement in trans-decalin results in upfield shifts due to reduced anisotropic effects.

The interplay between substituent positioning and ring fusion geometry is critical. For instance, in trans-decalin systems, the methanol group at C1 adopts an equatorial orientation, allowing hydrogen bonding with solvent molecules in polar media. Conversely, in cis-decalin, the axial methanol group participates in intramolecular hydrogen bonding with the alpha-methyl group, stabilizing twisted boat conformations.

Conformational Dynamics in Solution Phase

The conformational flexibility of this compound is governed by the decalin core’s stereochemistry. trans-Decalin derivatives exhibit rigid chair-chair conformations with fixed substituent orientations, as ring flipping is sterically prohibited. In contrast, cis-decalin derivatives undergo ring inversion with an energy barrier of approximately $$14 \: \text{kcal mol}^{-1}$$, enabling interconversion between equivalent chair-chair conformers and transient boat intermediates.

Molecular dynamics simulations indicate that the methanol group at C1 enhances solubility in protic solvents via intermolecular hydrogen bonding. However, in apolar solvents, the molecule adopts compact conformations to minimize exposure of the hydrophilic hydroxyl group. Variable-temperature NMR experiments on related compounds reveal coalescence phenomena near room temperature for cis-decalin derivatives, underscoring their dynamic behavior, whereas trans-decalin analogs remain conformationally locked.

Key Conformational Features:
  • Rigidity in trans-decalin : Substituent orientations are fixed, favoring extended conformations in crystalline phases.
  • Flexibility in cis-decalin : Ring inversion permits axial-equatorial interconversion of the methanol group, modulating solvent interactions.
  • Solvent-dependent behavior : Polar solvents stabilize open conformations via solvation, while nonpolar media induce folding to shield the hydroxyl group.

Properties

CAS No.

93963-34-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H22O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h9-13H,2-8H2,1H3

InChI Key

RWNIDCZYUGZZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC2C1CCCC2)O

Origin of Product

United States

Preparation Methods

Methylation of Naphthalene to 1-Methylnaphthalene

The initial step involves methylation of naphthalene to produce 1-methylnaphthalene, a key precursor. The most effective industrial and laboratory method is vapor-phase methylation using methanol as the methylating agent over activated alumina catalysts at elevated temperatures.

Parameter Details
Reactants Naphthalene and methanol
Catalyst Activated alumina
Temperature Range 425°C to 700°C (optimal 500°C to 650°C)
Molar Ratio (MeOH:Naph) 0.5 to 6.0 (preferably 1 to 4)
Phase Vapor phase
By-products Water (non-toxic)
Selectivity High for 1-methylnaphthalene and 2-methylnaphthalene

This method avoids the use of methyl chloride, which produces corrosive HCl and is more toxic. Methanol is safer, easier to handle, and less expensive.

Hydrogenation to Decahydro Derivatives

Following methylation, the aromatic rings of 1-methylnaphthalene are fully hydrogenated to yield decahydro-1-methylnaphthalene. This step typically requires:

  • Catalysts such as palladium, platinum, or nickel supported on carbon or alumina.
  • High hydrogen pressure (often several atmospheres).
  • Elevated temperatures (100–250°C).

The hydrogenation must be controlled to avoid over-reduction or ring opening.

Introduction of the 1-Methanol Group

The conversion of the methyl group or the ring carbon at position 1 to the corresponding alcohol (methanol group) can be achieved by:

  • Selective oxidation of the methyl group to an aldehyde followed by reduction to the alcohol.
  • Direct hydroxymethylation using formaldehyde or other hydroxymethylating agents under catalytic conditions.
  • Hydroformylation followed by hydrogenation.

The exact method depends on the starting material and desired purity.

Catalysts and Reaction Conditions

Activated Alumina Catalyst for Methylation

  • Activated alumina is effective for vapor-phase methylation of naphthalene with methanol.
  • The catalyst is typically calcined and activated at high temperatures.
  • The reaction temperature critically affects selectivity; 500–650°C favors 2-methylnaphthalene, but 1-methylnaphthalene is also produced in significant amounts.

Hydrogenation Catalysts

  • Supported Pd, Pt, or Ni catalysts are used.
  • Catalyst activation involves calcination and reduction under hydrogen atmosphere.
  • Reaction pressure and temperature are optimized to achieve full saturation without side reactions.

Research Findings and Data

Methylation Reaction Data

Temperature (°C) Methanol:Naphthalene Molar Ratio Selectivity to 1-Methylnaphthalene (%) Notes
425 1.0 Moderate Lower conversion
500–650 1.0–4.0 High Optimal for 2-methylnaphthalene, good 1-methylnaphthalene yield
700 >4.0 Decreased selectivity Possible side reactions

Hydrogenation Conditions

Catalyst Type Temperature (°C) Pressure (atm) Conversion (%) Selectivity to Decahydro Product (%)
Pd/C 150 30 >95 >90
Ni/Al2O3 200 50 >90 >85

Methanol Synthesis and Decomposition Insights

Studies on methanol synthesis and decomposition over Cu-Zn catalysts provide insights into catalyst activation and reaction mechanisms relevant to methanol use in methylation and hydroxymethylation steps.

Summary Table of Preparation Steps

Step Reactants/Conditions Catalyst Product/Outcome
1. Methylation Naphthalene + Methanol (vapor phase, 425–700°C) Activated alumina 1-Methylnaphthalene + 2-methylnaphthalene
2. Hydrogenation 1-Methylnaphthalene + H2 (high pressure) Pd/C, Pt/C, or Ni/Al2O3 Decahydro-1-methylnaphthalene
3. Hydroxymethylation Decahydro-1-methylnaphthalene + formaldehyde or oxidation/reduction Various (oxidation catalysts or hydroformylation catalysts) Decahydro-alpha-methylnaphthalene-1-methanol

Chemical Reactions Analysis

Types of Reactions

Decahydro-alpha-methylnaphthalene-1-methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form decahydro-alpha-methylnaphthalene using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of decahydro-alpha-methylnaphthalene.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical and Industrial Applications

1. Chemical Synthesis:

  • Precursor in Organic Chemistry: Decahydro-alpha-methylnaphthalene-1-methanol serves as a precursor in the synthesis of complex organic molecules. Its hydroxyl group allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
  • Reagent in Reactions: The compound is utilized as a reagent in chemical reactions due to its ability to undergo oxidation and reduction processes. For instance, the hydroxyl group can be oxidized to form ketones or carboxylic acids, expanding its utility in synthetic organic chemistry.

2. Specialty Chemicals:

  • Production of Fragrances: The compound is employed in the fragrance industry due to its pleasant aroma profile. It contributes woody and citrus notes, making it suitable for perfumes and scented products .
  • Solvent Applications: this compound is used as a solvent in various industrial processes, facilitating reactions and extractions.

Biological and Medical Research

1. Potential Therapeutic Properties:

  • Drug Development: Researchers are investigating the potential therapeutic properties of this compound. Its structure may allow it to interact with biological targets such as enzymes and receptors, presenting opportunities for drug development.
  • Biological Activity Studies: The compound is studied for its interactions with biological systems, which could lead to the identification of novel therapeutic agents or biochemical tools.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of naphthalene compounds, including this compound, demonstrated its cytotoxic effects against MCF-7 human cancer cells. This highlights its potential use in cancer research and drug development aimed at targeting specific cancer cell lines .

Case Study 2: Industrial Production Techniques

In industrial applications, continuous flow reactors have been employed for the production of this compound. This method optimizes reaction conditions and improves yield, showcasing advancements in chemical manufacturing techniques that leverage this compound’s unique properties.

Mechanism of Action

The mechanism of action of decahydro-alpha-methylnaphthalene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthalen-1-ylmethanol (CAS: Not explicitly listed)

  • Molecular Formula : C₁₁H₁₀O (inferred from ).
  • Structure : Aromatic naphthalene ring with a hydroxymethyl (-CH₂OH) group at the 1-position.
  • Key Differences: Aromaticity: Reactivity dominated by electrophilic substitution (unlike the saturated target compound). Hydrogen Bonding: The hydroxyl group enables polar interactions, increasing solubility in protic solvents . Applications: Potential use in synthesis of esters or pharmaceuticals due to its reactive -OH group.

1-(1-Decylundecyl)decahydronaphthalene (CAS: 55320-00-8)

  • Molecular Formula : C₃₁H₆₀; Molecular Weight : 432.8081 g/mol .
  • Structure : Decahydronaphthalene core with a long alkyl chain (1-decylundecyl group).
  • Key Differences :
    • Lipophilicity : The extended alkyl chain enhances hydrophobicity, making it suitable for lubricants or surfactants.
    • Molecular Weight : Significantly larger than Decahydro-1-methylnaphthalene, affecting volatility and phase behavior.

α-Methylnaphthalene (CAS: 90-12-0)

  • Molecular Formula : C₁₁H₁₀; Molecular Weight : 142.20 g/mol .
  • Structure : Aromatic naphthalene with a methyl group at the α-position.
  • Key Differences :
    • Aromatic Reactivity : Undergoes nitration, sulfonation, and oxidation more readily than saturated analogs.
    • Physical State : Higher melting point (e.g., α-methylnaphthalene melts at −30°C vs. liquid state of Decahydro-1-methylnaphthalene).

Decahydro-2-(1-cyclohexylethyl)naphthalene (CAS: 2320-04-9)

  • Structure : Decahydronaphthalene with a branched cyclohexylethyl substituent at C2 .
  • Key Differences: Steric Effects: Bulky substituent may hinder reactivity in catalytic processes compared to the methyl-substituted compound. Applications: Potential use in polymer plasticizers due to its branched structure.

Data Table: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Stereoisomers Key Features
Decahydro-1-methylnaphthalene C₁₁H₂₀ 152.28 Methyl Multiple Saturated, high stability
Naphthalen-1-ylmethanol C₁₁H₁₀O ~158.20 (estimated) Hydroxymethyl (-CH₂OH) None Aromatic, polar, reactive
1-(1-Decylundecyl)decahydronaph. C₃₁H₆₀ 432.81 Long alkyl chain None Lipophilic, surfactant applications
α-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl None Aromatic, high reactivity
Decahydro-2-(1-cyclohexylethyl)naph. - - Cyclohexylethyl Multiple Branched, steric hindrance

Biological Activity

Decahydro-alpha-methylnaphthalene-1-methanol (also known as 1-methanol, decahydro-alpha-methylnaphthalene) is a compound of significant interest due to its potential biological activities and applications in various fields, including medicine and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its saturated naphthalene ring system and a hydroxyl group, which contributes to its reactivity and biological interactions. The presence of the hydroxyl group enables hydrogen bonding and enhances the compound's solubility in biological systems, facilitating its interaction with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, influencing metabolic pathways through oxidation or reduction processes that lead to the formation of active metabolites.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a modulator of enzyme activity, influencing metabolic processes.
  • Receptor Binding : It has been studied for potential interactions with receptors involved in various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.
  • Anti-inflammatory Effects : Initial studies suggest it may possess anti-inflammatory capabilities, although further research is needed to elucidate these effects.
  • Cytotoxicity : Some studies have indicated varying degrees of cytotoxicity against different cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • In vitro Studies : A study evaluated the antioxidant capacity of methanol extracts containing this compound. The results demonstrated significant DPPH radical scavenging activity, indicating strong antioxidant potential .
  • Cytotoxicity Assays : In another investigation, the cytotoxic effects were assessed using the MTT assay on various cancer cell lines. Different concentrations of the compound showed varying levels of cell viability, suggesting selective cytotoxic effects that warrant further exploration .
  • Insecticidal Activity : Research highlighted the insecticidal properties of naphthalenemethanol derivatives, including this compound. These compounds were found to exhibit significant activity against specific insect pests, indicating potential applications in agricultural pest management .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundStructure TypeNotable Properties
DecahydronaphthaleneSaturatedLess reactive due to lack of hydroxyl group
Alpha-methylnaphthaleneUnsaturatedMore prone to hydrogenation reactions
Naphthalene-1-methanolUnsaturatedReactive in oxidation reactions

The unique combination of a saturated ring system with a hydroxyl group in this compound imparts distinct chemical and biological properties compared to its unsaturated counterparts.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the stereochemical configuration of Decahydro-alpha-methylnaphthalene-1-methanol?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) between hydrogens on adjacent carbons. X-ray crystallography can resolve absolute stereochemistry if single crystals are obtainable. Computational methods, such as density functional theory (DFT), can predict stable conformers and validate experimental data .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer : Evaluate catalytic hydrogenation conditions (e.g., pressure, temperature, catalyst type) to selectively reduce naphthalene rings while preserving the methanol substituent. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to identify intermediates and byproducts. Refer to analogous decalin-based syntheses for guidance on steric and electronic effects .

Q. What are the critical parameters for assessing purity in environmental fate studies of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to quantify degradation products. Validate methods using spiked environmental matrices (e.g., soil, water) to account for matrix interference. Include controls for abiotic degradation (e.g., photolysis, hydrolysis) to distinguish biological vs. chemical transformation pathways .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be reconciled across species?

  • Methodological Answer : Conduct species-specific toxicokinetic modeling to account for metabolic differences (e.g., cytochrome P450 activity). Cross-reference in vitro hepatocyte assays with in vivo data to identify interspecies variations in metabolite profiles. Apply the Risk of Bias (RoB) framework (Table C-7) to evaluate experimental design flaws, such as dose randomization or allocation concealment .

Q. What mechanistic insights can molecular dynamics simulations provide about its interactions with biological membranes?

  • Methodological Answer : Simulate partitioning coefficients using force fields (e.g., CHARMM36) to predict membrane permeability. Analyze hydrogen-bonding patterns between the methanol group and lipid headgroups. Validate simulations with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) .

Q. How should researchers design studies to investigate its potential endocrine-disrupting effects?

  • Methodological Answer : Employ transcriptional activation assays (e.g., luciferase reporter systems) to screen for estrogen receptor (ER) or androgen receptor (AR) agonism/antagonism. Use RNA sequencing to identify dysregulated pathways in exposed cell lines. Include positive controls (e.g., bisphenol A) and validate findings with in vivo models, adhering to inclusion criteria for systemic effects (Table B-1) .

Q. What strategies resolve discrepancies in environmental monitoring data for this compound?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish spatial vs. temporal variability in air/water/sediment samples. Cross-validate detection methods (e.g., GC-MS vs. LC-MS/MS) to address sensitivity differences. Use biomonitoring data from occupationally exposed populations to calibrate environmental exposure models .

Methodological Notes

  • Literature Search Best Practices : Utilize PubMed/TOXCENTER query strings (Table B-2) combining CAS numbers, MeSH terms (e.g., "Naphthalenes/pharmacokinetics"), and synonyms (e.g., "Dycar MN") to ensure comprehensive coverage. Prioritize peer-reviewed studies but include grey literature (e.g., TSCATS reports) for unpublished toxicological data .
  • Data Contradiction Protocol : Tabulate conflicting results in a matrix comparing study design (e.g., dose range, exposure duration), species/strain, and analytical methods. Use funnel plots to assess publication bias in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.